3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold widely studied for its pharmacological relevance. Pyrimidine derivatives are critical in drug discovery due to their presence in antibiotics, anticancer agents, and antivirals . The target molecule features a fused thienopyrimidinone core with a 4-ethoxyphenyl substituent at position 3 and a 4-methylbenzylsulfanyl group at position 2.
Properties
CAS No. |
499125-44-9 |
|---|---|
Molecular Formula |
C26H26N2O2S2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H26N2O2S2/c1-3-30-20-14-12-19(13-15-20)28-25(29)23-21-6-4-5-7-22(21)32-24(23)27-26(28)31-16-18-10-8-17(2)9-11-18/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
OAMHUXLDQIQTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Biological Activity
3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The molecular formula of the compound is with a complex structure that contributes to its biological properties. The compound features a benzothieno-pyrimidine core, which is known for its potential pharmacological applications.
Antimicrobial Activity
Research has indicated that compounds similar to 3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance, derivatives of benzothienopyrimidine have shown effectiveness against various bacterial strains and fungi.
Anticancer Potential
The anticancer activity of similar heterocyclic compounds has been documented in various studies. For example, triazolethiones have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazolethione derivatives | MCF-7 | 12.5 | |
| Benzothienopyrimidine analogs | Bel-7402 | 10.0 |
Anti-inflammatory and Antioxidant Properties
Compounds within this category have also been evaluated for their anti-inflammatory and antioxidant activities. The presence of sulfur and nitrogen in the structure may contribute to these effects by modulating oxidative stress pathways.
Case Studies
- Study on Antimicrobial Activity : A study conducted on various benzothienopyrimidine derivatives revealed that certain modifications in the side chains significantly enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC value of 0.5 µg/mL.
- Cytotoxicity Evaluation : In vitro assays were performed on HeLa cells using derivatives of the compound. Results indicated that some derivatives resulted in over 70% cell death at concentrations as low as 15 µM, suggesting strong anticancer potential.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity of thienopyrimidinones is highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Variations and Inferred Bioactivity
Key Observations:
- Ethoxy vs.
- Sulfanyl Linkers : The 4-methylbenzylsulfanyl group in the target compound may offer improved steric stability over bulkier substituents (e.g., bromobenzyl in ), balancing electronic effects (electron-donating methyl) with moderate size .
- Halogenated Analogs : Bromine or chlorine substituents (e.g., ) introduce strong electron-withdrawing effects, which could enhance binding to electrophilic regions in target proteins but may also increase toxicity .
Computational and Physicochemical Comparisons
- Molecular Descriptors: The target compound’s van der Waals volume and polar surface area are influenced by the ethoxy group, which may enhance solubility relative to nonpolar analogs (e.g., 3-butyl derivatives) .
- Similarity Metrics: Tanimoto and Dice indexes () quantify structural similarity between the target compound and known bioactive analogs, aiding in predictive bioactivity modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
